molecular formula C17H19FN2O3S B2764966 methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 941997-22-4

methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2764966
CAS No.: 941997-22-4
M. Wt: 350.41
InChI Key: YESIUOHINJXWAP-ZPHPHTNESA-N
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Description

methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with cyclohexanecarbonyl chloride, followed by cyclization and esterification reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-hexamethyleneimino)acetate
  • Cyanoacetamide derivatives
  • Indole derivatives

Uniqueness

methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific structural features, such as the presence of a cyclohexane ring and a fluorine atom, which contribute to its distinct biological activities and chemical reactivity .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

IUPAC Name

methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-23-15(21)10-20-13-8-7-12(18)9-14(13)24-17(20)19-16(22)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESIUOHINJXWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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